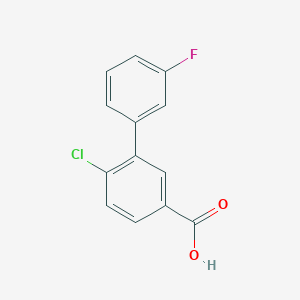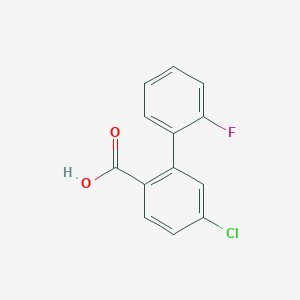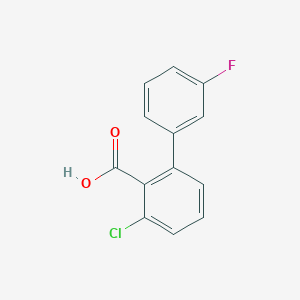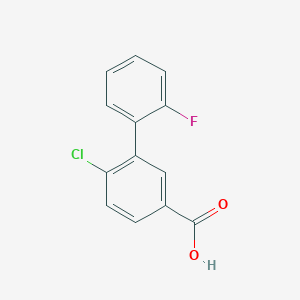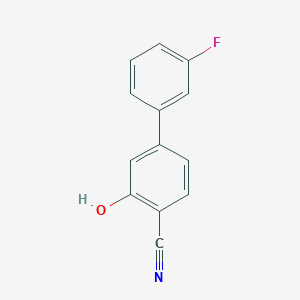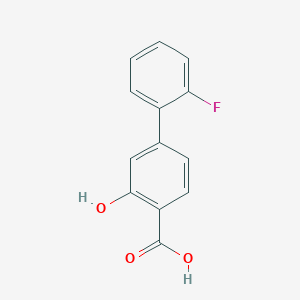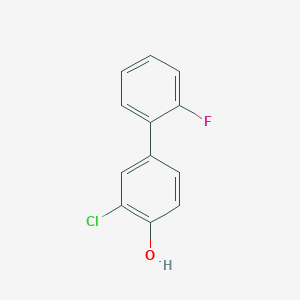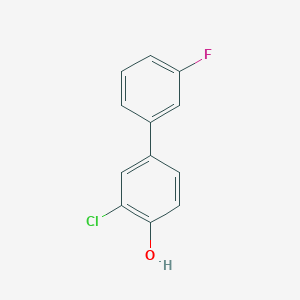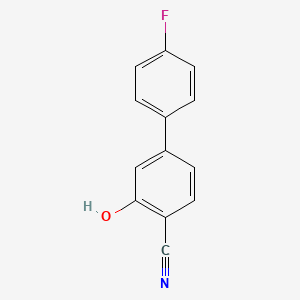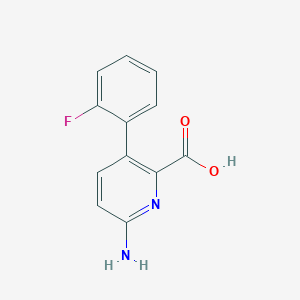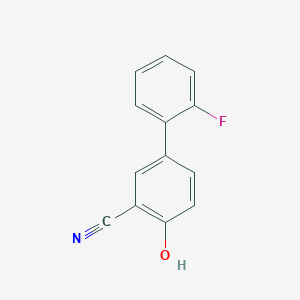
2-Cyano-4-(2-fluorophenyl)phenol, 95%
Overview
Description
2-Cyano-4-(2-fluorophenyl)phenol, 95% (2-CPF) is a synthetic organic compound that has been studied for its potential applications in scientific research. It has been used in a variety of studies ranging from medicinal chemistry to materials science. 2-CPF has been shown to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
2-Cyano-4-(2-fluorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential use in medicinal chemistry, materials science, and the synthesis of other compounds. In medicinal chemistry, 2-Cyano-4-(2-fluorophenyl)phenol, 95% has been studied for its potential use as an antimicrobial agent and as an inhibitor of enzymes. In materials science, 2-Cyano-4-(2-fluorophenyl)phenol, 95% has been studied as a potential component of organic light-emitting diodes (OLEDs). Additionally, 2-Cyano-4-(2-fluorophenyl)phenol, 95% has been used as a precursor in the synthesis of other compounds such as 2-chloro-4-fluorophenol and 2-cyano-4-chlorophenol.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(2-fluorophenyl)phenol, 95% is not fully understood. However, it is believed to be related to its ability to interact with proteins and enzymes. This interaction is thought to lead to changes in the structure and function of the proteins and enzymes, which can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
2-Cyano-4-(2-fluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 2-Cyano-4-(2-fluorophenyl)phenol, 95% has antimicrobial activity against a variety of bacteria and fungi. Additionally, 2-Cyano-4-(2-fluorophenyl)phenol, 95% has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In vivo studies have shown that 2-Cyano-4-(2-fluorophenyl)phenol, 95% has anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
2-Cyano-4-(2-fluorophenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and soluble in a variety of solvents. Additionally, 2-Cyano-4-(2-fluorophenyl)phenol, 95% has a wide range of potential applications in scientific research. However, there are some limitations to the use of 2-Cyano-4-(2-fluorophenyl)phenol, 95% in laboratory experiments. It is not water soluble and can be toxic if not handled properly. Additionally, the mechanism of action of 2-Cyano-4-(2-fluorophenyl)phenol, 95% is not fully understood, so the effects of the compound on a given system may not be predictable.
Future Directions
The potential applications of 2-Cyano-4-(2-fluorophenyl)phenol, 95% are vast, and there are many possible future directions for research. One possible future direction is to further investigate the biochemical and physiological effects of 2-Cyano-4-(2-fluorophenyl)phenol, 95%. Additionally, further research could be done to better understand the mechanism of action of 2-Cyano-4-(2-fluorophenyl)phenol, 95% and to explore potential new applications of the compound. Additionally, further research could be done to improve the synthesis and purification of 2-Cyano-4-(2-fluorophenyl)phenol, 95% and to develop safer and more efficient methods for its use in laboratory experiments. Finally, research could be done to explore the potential use of 2-Cyano-4-(2-fluorophenyl)phenol, 95% in the synthesis of other compounds.
Synthesis Methods
2-Cyano-4-(2-fluorophenyl)phenol, 95% can be synthesized through a variety of methods. The most common method is the reaction of 2-fluorophenol with cyanogen bromide in the presence of anhydrous sodium acetate. The reaction is typically carried out in dimethylformamide (DMF) at a temperature of 60-70°C for 3-4 hours. This method yields a product that is 95% pure. Other methods of synthesis include the reaction of 2-fluorophenol with chlorosulfonic acid and the reaction of 2-fluorophenol with sodium nitrite in the presence of acetic acid.
properties
IUPAC Name |
5-(2-fluorophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-7,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCNQKOAIKHCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673450 | |
| Record name | 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(2-fluorophenyl)phenol | |
CAS RN |
1214385-63-3 | |
| Record name | 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



